1,2-Bis[2-(diphenylphosphorylmethoxy)ethoxy]benzene
Overview
Description
1,2-Bis[2-(diphenylphosphorylmethoxy)ethoxy]benzene is an organophosphorus compound known for its unique structure and properties. It is a potentially hexadentate phosphoryl podand, which means it can form multiple bonds with metal ions, making it useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[2-(diphenylphosphorylmethoxy)ethoxy]benzene involves the reaction of 1,2-dihydroxybenzene with diphenylphosphorylmethyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[2-(diphenylphosphorylmethoxy)ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of phosphoryl groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide can be used.
Substitution: Alkyl halides can be used as reagents in the presence of a base.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
1,2-Bis[2-(diphenylphosphorylmethoxy)ethoxy]benzene has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: Research into its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1,2-Bis[2-(diphenylphosphorylmethoxy)ethoxy]benzene involves its ability to form stable complexes with metal ions. The phosphoryl groups in the compound can coordinate with metal ions, forming chelates that are stable under various conditions. This property makes it useful in applications such as ion-selective electrodes and catalysis .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis[2-(diphenylphosphorylmethyl)phenoxy]ethoxy]cyclohexane
- 1,2-Bis[2-(diphenylphosphoryl)phenoxy]ethoxy]cyclohexane
Uniqueness
1,2-Bis[2-(diphenylphosphorylmethoxy)ethoxy]benzene is unique due to its hexadentate nature, allowing it to form multiple bonds with metal ions. This property is not as pronounced in similar compounds, making it particularly useful in applications requiring strong and stable metal-ligand interactions .
Properties
IUPAC Name |
1,2-bis[2-(diphenylphosphorylmethoxy)ethoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36O6P2/c37-43(31-15-5-1-6-16-31,32-17-7-2-8-18-32)29-39-25-27-41-35-23-13-14-24-36(35)42-28-26-40-30-44(38,33-19-9-3-10-20-33)34-21-11-4-12-22-34/h1-24H,25-30H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZROWMIVRGJASP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(COCCOC2=CC=CC=C2OCCOCP(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36O6P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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